(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. The molecular formula of this compound is C8H10BrFN2, and it has a molecular weight of approximately 233.08 g/mol. The presence of bromine and fluorine substituents on the phenyl ring contributes to its distinctive chemical properties, making it a versatile building block in organic synthesis and drug development.
This compound can be classified as an aromatic amine due to the presence of an amine group attached to an aromatic ring. The bromine and fluorine substituents are halogens that influence the reactivity and biological interactions of the compound. Its chiral nature allows for different stereochemical configurations, which can significantly affect its pharmacological properties.
The synthesis of (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine typically involves several key steps:
The industrial production of this compound may utilize large-scale bromination and fluorination reactions, followed by coupling reactions with propan-1-amine. Optimization for yield and purity often involves purification techniques such as recrystallization or chromatography to isolate the desired product effectively.
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine features a chiral center at the propan-1-amino group, which is critical for its biological activity. The molecular structure can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 233.08 g/mol |
IUPAC Name | (R)-1-(2-bromo-6-fluorophenyl)propan-1-amine |
InChI | InChI=1S/C8H10BrFN2/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7H,4,11-12H2/t7-/m1/s1 |
InChI Key | DNFBZWKYGBWUSR-SSDOTTSWSA-N |
Canonical SMILES | C1=CC(=C(C(=C1)Br)C@@HN)F |
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine can undergo various chemical reactions including:
Common reagents used in these reactions include sodium hydroxide or potassium tert-butoxide for nucleophilic substitutions, potassium permanganate or chromium trioxide for oxidation processes, and hydrogen gas with palladium catalysts for reduction reactions.
The mechanism of action for (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine primarily involves its interaction with specific biological targets within cellular systems. Research indicates that this compound may act as a pharmacophore in drug design, particularly in anti-cancer and anti-inflammatory therapies. The unique arrangement of its substituents enhances its binding affinity to certain enzymes or receptors, modulating their activity effectively.
The physical properties of (R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine include:
The chemical properties include:
Studies have shown that the presence of both bromo and fluorine substituents significantly affects the electronic properties of the molecule, influencing its reactivity and interaction with biological targets.
(R)-1-(2-Bromo-6-fluorophenyl)propan-1-amine has several applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5